4-tert-ブトキシカルボニルピペラジン-1-イルメチルトリフルオロホウ酸カリウム

概要

説明

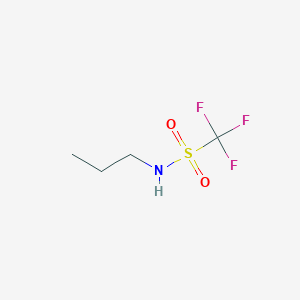

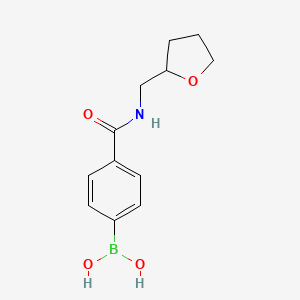

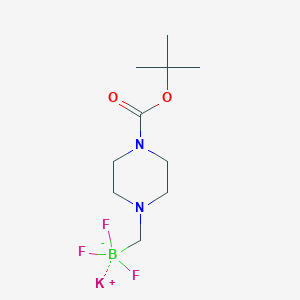

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is a chemical compound with the molecular formula C10H19BF3N2O2.K and a molecular weight of 306.175 . It is also known as Boc-protected potassium piperazinemethyltrifluoroborate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)12-13-4-6-14(7-5-13)17(18,19)20;/h4-7H,8-12H2,1-3H3;/q-1;+1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

This compound has been used as an additive in the perovskite precursor solution to passivate defects and improve the extraction of carriers in perovskite films . The introduction of this compound could effectively enhance the crystallization ability of perovskite, resulting in high-quality perovskite films with larger grain size .Physical And Chemical Properties Analysis

The compound is a white crystalline solid . It has a high solubility and can dissolve in water and organic solvents . The compound is stable at room temperature . The melting point is 200 °C (decomp) (Solv: acetone (67-64-1); hexane (110-54-3); ethyl ether (60-29-7)) .科学的研究の応用

光起電力技術

PTFBK: は、反転型ペロブスカイト太陽電池(PSC)の効率と安定性を大幅に向上させる、新規な多機能添加剤として特定されています。PTFBKをペロブスカイト前駆体溶液に組み込むことで、研究者は欠陥を不動態化し、電荷キャリアの輸送を促進することができました 。 これにより、電力変換効率(PCE)がそれぞれ24.99%および23.48%の、高効率な剛性およびフレキシブルPSCが開発されました 。 この添加剤は、PSCの熱、湿度、および光安定性にも貢献し、商業化の可能性を高めています .

半導体における欠陥不動態化

半導体材料へのPTFBKの導入は、デバイスの開放電圧の損失の原因となることが多い結晶学的欠陥を効果的に不動態化することができます 。 この不動態化により、粒径が大きく、高品質な膜が生成され、半導体デバイス全体の性能が向上します .

結晶化の強化

PTFBKは、光電子用途向けの高品質膜を作成するために不可欠な、ペロブスカイトの結晶化能力を向上させる上で重要な役割を果たします 。 PTFBK処理により、粒径が大きくなり、デバイスの性能と寿命が向上します .

過酷な条件下での安定性

PTFBKで改質されたデバイスは、高温、湿度、連続照明などの極端な条件下で、優れた安定性を示します 。 これにより、PTFBKは、さまざまな環境条件下で長期間の安定性を必要とする太陽電池やその他のデバイスを開発するための優れた候補となります .

フレキシブルエレクトロニクス

PTFBKにより、PSCの柔軟性が大幅に向上し、5ミリメートルの半径で5,000回の曲げサイクルを行っても、初期PCEの85%を維持できます 。 この特性は、機械的柔軟性が重要なウェアラブルエレクトロニクスやその他のアプリケーションの開発に特に役立ちます .

水素結合の強化

PTFBKは、ホルムアミジニウムとフッ素との水素結合を形成する能力により、PSCの安定性と効率に貢献します 。 この結合メカニズムは、デバイス製造における添加剤の多機能な役割における重要な要素です .

大面積デバイス製造

光電子特性の向上と製造コストの効率化に役立つことから、PTFBKは大面積デバイス製造の見通しにおいて重要な役割を果たします 。 この用途は、生産規模の拡大と商業市場の需要に対応するために重要です .

研究開発

PTFBKはさまざまな用途で有望な結果を示していますが、主に研究開発目的で使用することを意図しています 。 商業製品や医薬品への使用は避けるべきであり、科学知識の進歩ではなく、直接の消費者使用における役割が強調されています .

作用機序

Target of Action

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is primarily used as an additive in the perovskite precursor solution . Its main targets are the defects in perovskite films .

Mode of Action

The compound interacts with its targets by passivating the defects in perovskite films . This passivation improves the extraction of carriers in the films .

Biochemical Pathways

The introduction of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate enhances the crystallization ability of perovskite, resulting in high-quality perovskite films with larger grain size . This process affects the pathway of carrier transport in perovskite solar cells .

Result of Action

The introduction of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate leads to the creation of highly efficient rigid and flexible p-i-n perovskite solar cells with high power conversion efficiencies . The compound’s action also results in excellent thermal, humidity, and light stability under various conditions .

Action Environment

Environmental factors play a significant role in the action of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate. For instance, the unencapsulated compound-modified device exhibits excellent stability under diverse conditions, such as continuous heating at 85 °C in N2-filled containers, ambient conditions at 60-70% relative humidity, and continuous illumination at 100 mW cm-2 . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature, humidity, and light intensity .

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The compound has shown potential in the field of new-generation photovoltaic technologies due to its exceptional optoelectronic properties . It has been used to enhance the efficiency and stability of inverted perovskite solar cells (PSCs), paving the way for the future development and commercialization of PSCs and related perovskite photovoltaic technologies .

生化学分析

Biochemical Properties

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to passivate defects and improve the extraction of carriers in perovskite films, which enhances the crystallization ability of perovskite . This compound interacts with enzymes involved in the metabolic pathways, facilitating the synthesis of biologically active molecules. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the transition states of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate can change over time. This compound is stable at room temperature and does not degrade easily . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cellular functions. In in vivo studies, the stability and degradation of this compound can influence its long-term effects on tissue and organ function.

特性

IUPAC Name |

potassium;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNSYJFWKWTVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF3KN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670570 | |

| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936329-97-4 | |

| Record name | Borate(1-), [[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936329-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 936329-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。